molecular formula C10H10F2O3 B14019585 Methyl 2-ethoxy-3,4-difluorobenzoate

Methyl 2-ethoxy-3,4-difluorobenzoate

Cat. No.: B14019585
M. Wt: 216.18 g/mol
InChI Key: UQUKVHVPQXNNFJ-UHFFFAOYSA-N
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Description

Methyl 2-ethoxy-3,4-difluorobenzoate is an organic compound with the molecular formula C10H10F2O3 It is a derivative of benzoic acid, characterized by the presence of ethoxy and difluoro substituents on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-ethoxy-3,4-difluorobenzoate typically involves the esterification of 2-ethoxy-3,4-difluorobenzoic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration ensures consistent product quality and scalability .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-ethoxy-3,4-difluorobenzoate undergoes various chemical reactions, including:

    Substitution Reactions: The fluorine atoms on the benzene ring can be substituted by nucleophiles such as amines or thiols under appropriate conditions.

    Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

    Oxidation Reactions: The ethoxy group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (KMnO4).

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium amide (NaNH2) or thiourea in polar aprotic solvents like dimethyl sulfoxide (DMSO).

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Oxidation: Potassium permanganate (KMnO4) in aqueous or alkaline medium.

Major Products Formed

    Substitution: Formation of substituted benzoates with various functional groups.

    Reduction: Formation of 2-ethoxy-3,4-difluorobenzyl alcohol.

    Oxidation: Formation of 2-ethoxy-3,4-difluorobenzoic acid.

Scientific Research Applications

Methyl 2-ethoxy-3,4-difluorobenzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 2-ethoxy-3,4-difluorobenzoate involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The presence of fluorine atoms enhances its binding affinity and selectivity towards these targets, thereby influencing its biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-ethoxy-3,4-difluorobenzoate is unique due to the specific positioning of the ethoxy and difluoro groups, which confer distinct chemical reactivity and biological activity compared to its analogs. This uniqueness makes it a valuable compound for targeted research and development in various scientific fields .

Properties

Molecular Formula

C10H10F2O3

Molecular Weight

216.18 g/mol

IUPAC Name

methyl 2-ethoxy-3,4-difluorobenzoate

InChI

InChI=1S/C10H10F2O3/c1-3-15-9-6(10(13)14-2)4-5-7(11)8(9)12/h4-5H,3H2,1-2H3

InChI Key

UQUKVHVPQXNNFJ-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=CC(=C1F)F)C(=O)OC

Origin of Product

United States

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